2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole typically involves the reaction of 2-chloro-5-methylbenzenamine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted thiadiazoles.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its ability to interact with specific biological targets makes it useful in biochemical research.
Medicine: this compound has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its mechanism of action involves the modulation of various cellular pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological or pharmacological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
2-Amino-5-(3-chloro-5-methylphenyl)-1,3,4-thiadiazole
2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole
Uniqueness: 2-Amino-5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazole stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H8ClN3S |
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Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-(2-chloro-5-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
XLISTEKUAYSNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
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